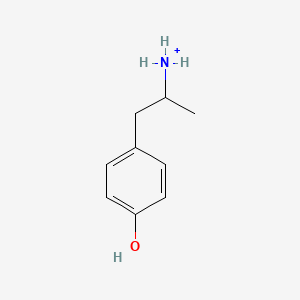
4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-methoxynaphthalen-2-yl)butan-2-ol is a member of naphthalenes.
Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
Matsumoto et al. (2019) explored the metabolic pathway of the prodrug nabumetone, which transforms into its active metabolite through a process involving 4-(6-methoxynaphthalen-2-yl)butan-2-ol. This research highlights the role of non-cytochrome P450 enzymes in the activation pathway of nabumetone, demonstrating its significance in pharmaceutical metabolism (Matsumoto et al., 2019).
Fluorogenic Labeling in Chromatography
Gatti et al. (1990) utilized a derivative of 4-(6-methoxynaphthalen-2-yl)butan-2-ol as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols. This method demonstrates the compound's potential in enhancing detection sensitivity in analytical chemistry (Gatti et al., 1990).
Anti-inflammatory Compound Development
A study by Goudie et al. (1978) investigated a series of compounds related to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealing their potential as anti-inflammatory agents. This research indicates the compound's value in developing new pharmaceuticals for inflammation treatment (Goudie et al., 1978).
Vibrational Spectral Analysis
Govindasamy and Gunasekaran (2015) conducted a detailed vibrational spectral analysis of 4-(6-methoxynaphthalen-2-yl)butan-2-ol. Their work contributes to understanding the molecular structure and properties of this compound, providing valuable data for further research in materials science and spectroscopy (Govindasamy & Gunasekaran, 2015).
Selective Binding and Activity at Sigma Receptors
Research by Berardi et al. (2005) on derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl, which relate closely to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealed insights into selective binding and activity at sigma receptors. This study is significant for neuropharmacology and drug discovery in targeting sigma receptors (Berardi et al., 2005).
Propiedades
Número CAS |
65726-26-3 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
(2S)-4-(6-methoxynaphthalen-2-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m0/s1 |
Clave InChI |
JNVOSYBERVWSGY-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES canónico |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



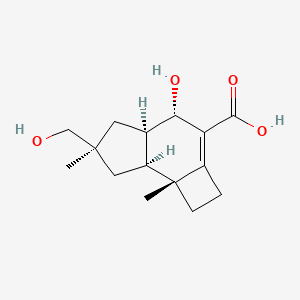

![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260955.png)


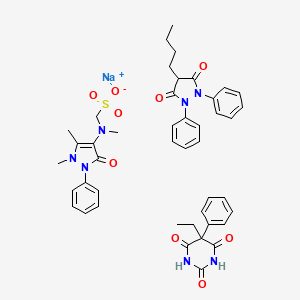
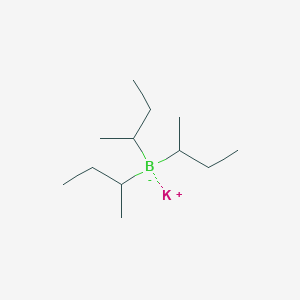
![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)

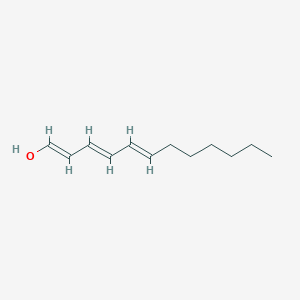
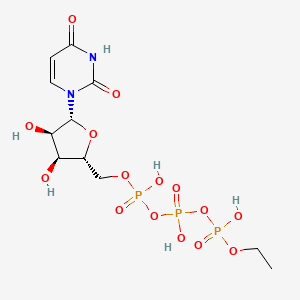
![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
